molecular formula C7H13N3O2 B1295511 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid CAS No. 24341-66-0

4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid

Cat. No. B1295511
CAS RN: 24341-66-0
M. Wt: 171.2 g/mol
InChI Key: YMSWNNBAZYUSOC-UHFFFAOYSA-N
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Description

The compound "4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid" is a derivative of imidazole, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their presence in various biologically active compounds and potential therapeutic applications. The imidazole ring can be modified at different positions to yield a variety of compounds with diverse biological activities .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the base-catalyzed cyclization of certain precursors can lead to imidazole compounds with amino groups, which are reactive intermediates for further chemical transformations . Parallel synthesis methods have also been employed to create libraries of imidazole derivatives, including those bearing amino acid esters, which can be used for screening in drug discovery . Additionally, regioselective synthesis methods have been developed to introduce substituents at specific positions on the imidazole ring, further expanding the chemical diversity of these compounds .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using techniques such as X-ray crystallography. This method has revealed that in the crystalline state, certain imidazole derivatives exist in the 4-amino tautomer form, which is stabilized by an extensive hydrogen-bond network involving solvent molecules . The conformation of the imidazole ring can also influence the overall molecular geometry, as seen in compounds where the imidazole ring adopts an envelope conformation .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. They can react with ketones and aldehydes to form novel compounds, such as dihydropurines and purines, which are important structures in medicinal chemistry . The reactivity of the amino group on the imidazole ring allows for further functionalization and the formation of complex molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect properties such as solubility, melting point, and reactivity. The intramolecular hydrogen bonding in some imidazole derivatives can predispose the presentation of pharmacophores, which are crucial for biological activity . The crystal structure of these compounds often reveals intermolecular interactions that can contribute to their stability and reactivity .

Scientific Research Applications

Heterocyclic Compound Synthesis

One significant area of application is in the synthesis of heterocyclic compounds, where molecules like "4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid" may play a role as intermediates or reactants. The chemistry of heterocyclic compounds, such as imidazoles and their derivatives, is crucial for the development of new materials, pharmaceuticals, and biologically active molecules. For example, the reactivity and utility of certain heterocyclic scaffolds in generating diverse heterocycles and dyes have been extensively studied, highlighting their importance in synthetic chemistry and material science (Gomaa & Ali, 2020).

Drug Synthesis and Biological Activity

Another critical application is in drug synthesis and understanding the biological activity of compounds. The flexibility and reactivity of amino acids and their derivatives, including imidazole-related compounds, make them essential in designing and synthesizing new therapeutic agents. For instance, the role of hydantoin derivatives in medicinal chemistry underlines the significance of structurally similar compounds in developing drugs with a range of biological activities (Shaikh et al., 2023). Additionally, the applications of levulinic acid in drug synthesis demonstrate the potential of using biomolecules and their derivatives for creating more efficient and cleaner reaction pathways in pharmaceutical research (Zhang et al., 2021).

Antitumor Activity

Imidazole derivatives have been explored for their antitumor activities, indicating the potential use of related compounds in cancer research. Studies have detailed the structures and activities of various imidazole derivatives, offering insights into the design and synthesis of new antitumor drugs (Iradyan et al., 2009).

properties

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c11-6(12)2-1-3-8-7-9-4-5-10-7/h1-5H2,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSWNNBAZYUSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179081
Record name Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid

CAS RN

24341-66-0
Record name 4-[(4,5-Dihydro-1H-imidazol-2-yl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24341-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024341660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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